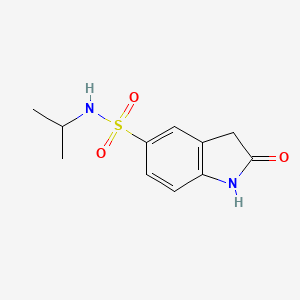

5-Isopropylaminosulfonyl-2-oxindole

Description

Properties

Molecular Formula |

C11H14N2O3S |

|---|---|

Molecular Weight |

254.31 g/mol |

IUPAC Name |

2-oxo-N-propan-2-yl-1,3-dihydroindole-5-sulfonamide |

InChI |

InChI=1S/C11H14N2O3S/c1-7(2)13-17(15,16)9-3-4-10-8(5-9)6-11(14)12-10/h3-5,7,13H,6H2,1-2H3,(H,12,14) |

InChI Key |

ZDZVVSVVBTXHJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

The structural and functional uniqueness of 5-isopropylaminosulfonyl-2-oxindole is best understood by comparing it with sulfonamide-containing analogs and related heterocycles. Key compounds are analyzed below:

Structural Analogs with Sulfonamide Substitutions

Table 1: Comparison of Sulfonamide-Functionalized Oxindoles and Related Heterocycles

Notes:

- *N-Isopropylindoline-5-sulfonamide shares the same CAS number as this compound due to registry discrepancies, highlighting the need for careful verification.

- Benzene-based analogs (e.g., 116091-63-5) exhibit lower similarity scores (0.76–0.90) due to the absence of the oxindole core .

Functional and Physicochemical Differences

Core Structure Impact: 2-Oxindole vs. Indoline: The ketone group in 2-oxindole introduces electron-withdrawing effects, increasing reactivity in substitution reactions compared to indoline’s saturated structure . Benzene vs.

Substituent Effects: Isopropylaminosulfonyl vs. Aminosulfonyl: The isopropyl group in this compound significantly increases lipophilicity (predicted logP ~2.1 vs. ~0.8 for 5-aminosulfonyl-2-oxindole), improving membrane permeability in drug design . Methoxy and Carbonyl Groups: Compounds like 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide (116091-63-5) prioritize solubility via polar groups but lack the steric bulk of isopropyl .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 5-Isopropylaminosulfonyl-2-oxindole, and how can purity be validated?

- Methodology : Sulfonylation of 2-oxindole derivatives using isopropylsulfonyl chloride under anhydrous conditions (e.g., DCM as solvent, triethylamine as base). Post-reaction purification via silica gel chromatography (eluent: ethyl acetate/hexane). Validate purity using HPLC (≥95% purity threshold) and confirm structural integrity via H/C NMR and FT-IR spectroscopy .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

- Approach :

- NMR : Confirm sulfonamide and oxindole functional groups (e.g., NH protons at δ 10-12 ppm, isopropyl splitting patterns).

- Mass Spectrometry (MS) : Verify molecular ion peak (e.g., ESI-MS m/z calculated for CHNOS: 278.07).

- XRD : Resolve crystalline structure to confirm stereochemistry and intermolecular interactions .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Experimental Design : Screen for kinase inhibition (e.g., tyrosine kinase assays) or receptor binding (e.g., fluorescence polarization assays). Use dose-response curves (IC/EC values) and negative controls (e.g., DMSO vehicle) to minimize artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Data Contradiction Analysis :

- Conduct meta-analysis to compare assay conditions (e.g., pH, temperature, cell lines).

- Replicate experiments under standardized protocols (e.g., OECD guidelines).

- Apply statistical tools (ANOVA, Tukey’s HSD) to assess variability and identify confounding factors (e.g., solvent stability) .

Q. What strategies optimize the compound’s stability for long-term pharmacological studies?

- Methodology :

- Perform accelerated stability testing (ICH Q1A guidelines) under varying humidity/temperature.

- Monitor degradation products via LC-MS and quantify using kinetic modeling (Arrhenius equation).

- Stabilize formulations using excipients (e.g., cyclodextrins) .

Q. How can structure-activity relationship (SAR) studies improve the compound’s selectivity?

- Approach :

- Synthesize analogs with modifications to the isopropylaminosulfonyl group (e.g., bulkier substituents).

- Test against off-target receptors using high-throughput screening (HTS).

- Corrogate data with molecular docking simulations (e.g., AutoDock Vina) to identify critical binding residues .

Data Interpretation & Experimental Design

Q. What statistical frameworks are recommended for analyzing dose-dependent cytotoxicity data?

- Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values. Apply Hill slope analysis to assess cooperativity. Report confidence intervals and p-values (e.g., t-test for replicates) .

Q. How should researchers design experiments to validate mechanistic hypotheses (e.g., enzyme inhibition)?

- Experimental Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.